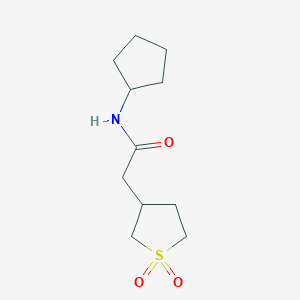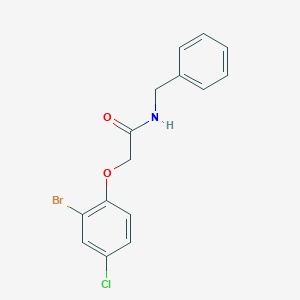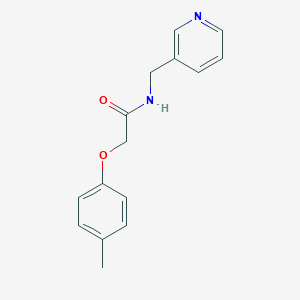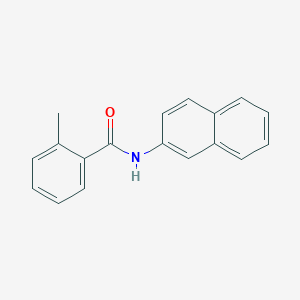
N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as CTDP-1, is a novel compound that has shown promising results in scientific research applications.
作用機序
The mechanism of action of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the activity of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathway. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have antioxidant and anti-inflammatory effects. It also has been shown to improve mitochondrial function and inhibit the production of reactive oxygen species (ROS). N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have a protective effect on neurons and to improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide. One area of interest is the potential therapeutic effects of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide in other neurological diseases, such as Huntington's disease and multiple sclerosis. Another area of interest is the development of more potent derivatives of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide that may have improved therapeutic effects. Finally, research on the mechanism of action of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide may provide insights into the regulation of oxidative stress and inflammation in various diseases.
Conclusion:
In conclusion, N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is a novel compound that has shown promising results in scientific research applications. Its potential therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease make it an exciting area of research. Further studies on the mechanism of action and future directions for research may provide valuable insights into the development of new therapies for various diseases.
合成法
N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is synthesized from cyclopentanone, thiourea, and acetic anhydride. The reaction takes place in the presence of a catalyst and yields N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide as a white solid. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analysis.
科学的研究の応用
N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
製品名 |
N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide |
|---|---|
分子式 |
C11H19NO3S |
分子量 |
245.34 g/mol |
IUPAC名 |
N-cyclopentyl-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C11H19NO3S/c13-11(12-10-3-1-2-4-10)7-9-5-6-16(14,15)8-9/h9-10H,1-8H2,(H,12,13) |
InChIキー |
QGLSGXWZQQFLJG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CC2CCS(=O)(=O)C2 |
正規SMILES |
C1CCC(C1)NC(=O)CC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)




![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)


![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)